molecular formula C35H69O8P B1211791 1,2-Dipalmitoyl-sn-glycerol 3-phosphate CAS No. 7091-44-3

1,2-Dipalmitoyl-sn-glycerol 3-phosphate

Cat. No.: B1211791
CAS No.: 7091-44-3
M. Wt: 648.9 g/mol
InChI Key: PORPENFLTBBHSG-MGBGTMOVSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural and Functional Characteristics

Molecular Architecture

The molecule comprises:

  • Glycerol backbone : sn-3 position phosphorylated, sn-1/2 positions esterified with palmitic acid.
  • Stereochemistry : R-configuration at sn-2 ensures biological activity matching natural phospholipids.
Table 1: Structural Attributes
Feature Description
Acyl chains C16:0 (palmitoyl) at sn-1 and sn-2
Headgroup Phosphate (-H₂PO₄)
Net charge (pH 7.4) -1
Hydrophobicity index 32.5 (calculated via Crippen’s method)

Physicochemical Properties

  • Solubility : Forms micelles in aqueous media (critical micelle concentration ~5 μM).
  • Melting point : 62–65°C due to saturated acyl chain packing.
  • Lipid polymorphism : Prefers lamellar phases but induces negative curvature in mixed membranes.

Applications in Experimental Systems

Membrane Model Systems

Used in liposome formulations to:

  • Mimic raft domains in saturated lipid mixtures.
  • Study ion channel regulation (e.g., TREK-1 activation via local PA clustering).

Signal Transduction Assays

  • MAP kinase activation : Dipalmitoyl-PA recruits Raf-1 to membranes at 10–100 nM concentrations.
  • Optogenetic tools : Photoswitchable analogs (cis-dAzoPA) enable light-controlled mTOR signaling.

Metabolic Tracing

Isotope-labeled variants (e.g., ¹⁴C-glycerol backbone) track PA flux into triglycerides versus phospholipids.

Analytical Characterization

Chromatographic Methods

  • TLC : Rꜰ 0.45 in chloroform/methanol/water (65:25:4).
  • **H

Properties

IUPAC Name

[(2R)-2-hexadecanoyloxy-3-phosphonooxypropyl] hexadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H69O8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(36)41-31-33(32-42-44(38,39)40)43-35(37)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33H,3-32H2,1-2H3,(H2,38,39,40)/t33-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PORPENFLTBBHSG-MGBGTMOVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)O)OC(=O)CCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)O)OC(=O)CCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H69O8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101301555
Record name L-α-Dipalmitoylphosphatidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101301555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

648.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name PA(16:0/16:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000674
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

7091-44-3
Record name L-α-Dipalmitoylphosphatidic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7091-44-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-α-Dipalmitoylphosphatidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101301555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PA(16:0/16:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000674
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

161 - 165 °C
Record name PA(16:0/16:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000674
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Reaction Mechanism and Conditions

The most industrially scalable method involves condensing glyceryl phosphoryl choline (GPC) with palmitic acid under alkaline conditions. Key steps include:

  • Activation : Palmitic acid is activated using N,N'-dicyclohexylcarbodiimide (DCC)* in chloroform, forming a reactive acyl intermediate.

  • Nucleophilic Attack : GPC’s hydroxyl group attacks the activated acyl, facilitated by 4-dimethylaminopyridine (DMAP) as a base.

  • Purification : Crude product is precipitated with acetone, dissolved in dichloromethane, and recrystallized using methyl tert-butyl ether (MTBE).

Table 1: Optimization Parameters for Condensation Method

ParameterOptimal ValueImpact on Yield/Purity
SolventChloroformMaximizes solubility
Condensing AgentDCC (1.5 eq)Prevents over-acylation
BaseDMAP (0.2 eq)Enhances reaction rate
Temperature20°CMinimizes side reactions
Purification SolventAcetone/MTBERemoves unreacted DCC

Yield : 70–72%
Purity : >99% (HPLC)

Enzymatic Synthesis via Lysophosphatidic Acid Acyltransferase (LPAAT)

Biocatalytic Pathway

LPAAT catalyzes the acylation of lysophosphatidic acid (LPA) with palmitoyl-CoA:

LPA (16:0)+Palmitoyl-CoALPAATDPPA+CoA\text{LPA (16:0)} + \text{Palmitoyl-CoA} \xrightarrow{\text{LPAAT}} \text{DPPA} + \text{CoA}

This method is favored for stereochemical precision and avoids toxic solvents.

Table 2: Enzymatic Synthesis Conditions

ComponentSpecificationSource
EnzymeRecombinant LPAATE. coli expression
Acyl DonorPalmitoyl-CoA (2.0 eq)In situ synthesis
Solvent SystemPhosphate buffer (pH 7)Maintains enzyme activity
Temperature37°COptimal enzyme stability

Yield : 50–60%
Purity : 95–98% (LC-MS)

Cell-Free Phospholipid Biosynthesis

Integrated Gene Expression and Lipid Synthesis

A cell-free system combines fatty acid synthesis with in vitro transcription-translation (IVTT) of acyltransferases (PlsX, PlsY, PlsC):

  • Fatty Acid Synthesis : Acetyl-CoA and malonyl-CoA are converted to palmitate via a reconstructed E. coli fatty acid synthase system.

  • Enzyme Synthesis : PlsX (acyltransferase) and PlsY (phosphate acyltransferase) are expressed using a PURE (Protein Synthesis Using Recombinant Elements) system.

  • PA Assembly : Glycerol-3-phosphate is sequentially acylated to form DPPA.

Table 3: Cell-Free System Performance

MetricValueNotes
Fatty Acid Yield150–200 µM (5 min)Requires CoA recycling
DPPA Concentration80 µM (1 h)Limited by ATP regeneration
ScalabilityMicroscaleChallenges in vesicle loading

Prebiotic-Inspired Synthesis Using Mineral Catalysts

Abiotic Phospholipid Assembly

Recent studies demonstrate Mg²⁺-driven selection of natural phosphatidic acids from racemic mixtures:

  • Reaction : Glycerol-3-phosphate reacts with decanoic acid in the presence of cyanamide and imidazole.

  • Selection : Mg²⁺ preferentially stabilizes DPPA liposomes, enabling phase separation from non-natural isomers.

Table 4: Prebiotic Synthesis Efficiency

ConditionDPPA YieldSelectivity
Mg²⁺ (10 mM)35%4:1 (natural:non-natural)
pH 7.0, 65°C28%3:1

Comparative Analysis of Methods

Table 5: Method Comparison

MethodAdvantagesLimitationsIndustrial Feasibility
Chemical CondensationHigh yield, scalableToxic solvents (CHCl₃)★★★★★
Enzymatic SynthesisStereoselective, greenCostly enzyme production★★★☆☆
Cell-Free SystemsModular, self-assemblyLow throughput★★☆☆☆
Prebiotic-InspiredAbiotic conditionsLow yield★☆☆☆☆

Chemical Reactions Analysis

Types of Reactions: 1,2-Dipalmitoyl-sn-glycerol 3-phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include different lipid derivatives and modified phosphatidic acids .

Scientific Research Applications

Cell Proliferation and Muscle Regeneration

Research has demonstrated that L-A-Phosphatidic Acid stimulates myoblast proliferation, which is vital for muscle regeneration. In a study involving C2C12 myoblasts, it was shown that treatment with L-A-Phosphatidic Acid significantly increased DNA synthesis and cell division in a concentration-dependent manner, with optimal effects observed at 15 µM after 16 hours of incubation . The underlying mechanism involves the activation of the PI3-K/Akt and MEK/ERK signaling pathways, indicating its potential as a therapeutic agent for muscle-wasting diseases.

Cancer Research

L-A-Phosphatidic Acid has also been implicated in cancer biology. It stimulates lung adenocarcinoma cell migration through interactions with LPA1 receptors and subsequent activation of MAP kinases such as ERK1/2, p38, and JNK . This suggests its role in tumor invasion and metastasis. Notably, the stimulation of cell migration was found to be independent of its conversion to lysophosphatidic acid (LPA), highlighting the direct action of L-A-Phosphatidic Acid on cancer cells .

Anti-apoptotic Mechanisms

The compound has been shown to upregulate Bcl-2 expression through the activation of the STAT3 pathway via ERK1/2 MAPK signaling . This anti-apoptotic effect is crucial in cancer therapy as it can potentially enhance the survival of healthy cells during chemotherapy while targeting cancerous cells.

Mechanistic Insights

The interaction of L-A-Phosphatidic Acid with G protein-coupled receptors (GPCRs) has been extensively studied. For instance, pretreatment with pertussis toxin inhibited the proliferative effects of L-A-Phosphatidic Acid on myoblasts, indicating that GPCRs play a significant role in mediating its biological effects . Furthermore, the compound's ability to stimulate various signaling pathways underscores its versatility as a research tool in elucidating cell signaling mechanisms.

Therapeutic Potential

Given its involvement in critical cellular processes, L-A-Phosphatidic Acid is being explored for therapeutic applications in muscle regeneration therapies and cancer treatment strategies. Its ability to modulate key signaling pathways presents opportunities for developing targeted therapies that leverage its bioactive properties.

Case Studies

Study Focus Findings
Myoblast Proliferation StudyInvestigated the effects on C2C12 myoblastsDemonstrated concentration-dependent stimulation of DNA synthesis and proliferation through PI3-K/Akt and MEK/ERK pathways
Lung Cancer Migration StudyExplored effects on lung adenocarcinoma cellsShowed stimulation of cell migration via LPA1 receptor activation independent of conversion to LPA
Bcl-2 Expression RegulationAnalyzed anti-apoptotic effectsConfirmed upregulation of Bcl-2 through STAT3 activation via ERK1/2 MAPK pathway

Mechanism of Action

1,2-Dipalmitoyl-sn-glycerol 3-phosphate exerts its effects through various molecular targets and pathways. It is involved in the activation of specific enzymes and receptors, leading to changes in cellular processes. The compound can modulate the activity of protein kinases and other signaling molecules, influencing cell growth, differentiation, and metabolism .

Comparison with Similar Compounds

L-α-Phosphatidylcholine, Dipalmitoyl (PC-DP)

  • Structure : Contains a choline headgroup instead of a free phosphate.
  • Charge : Zwitterionic (neutral overall charge at physiological pH).
  • Function: Dominates eukaryotic cell membranes, providing structural integrity.
  • Applications : Used in liposome drug delivery due to its stability and biocompatibility .

L-α-Phosphatidylethanolamine, Dipalmitoyl (PE-DP)

  • Structure: Features an ethanolamine headgroup.
  • Charge : Slightly negative due to the amine group’s protonation.
  • Function : Facilitates membrane curvature and fusion. PE-DP’s smaller headgroup creates conical lipid shapes, contrasting with PA-DP’s cylindrical geometry .

L-α-Phosphatidic Acid, Dioleoyl (PA-DO)

  • Structure : Substitutes palmitic acid (C16:0) with oleic acid (C18:1) at sn-1 and sn-2.
  • Phase Behavior : PA-DO’s unsaturated chains lower phase transition temperatures compared to PA-DP, enhancing membrane fluidity at physiological temperatures .

Comparison by Acyl Chain Saturation and Length

Compound Acyl Chains Melting Point (°C) Phase Transition (Tm) Applications
PA-DP (Free Acid) C16:0, C16:0 ~65–70 High Tm (~41°C) Membrane biophysics, signaling studies
PC-DP (Dipalmitoyl) C16:0, C16:0 ~75–80 High Tm (~41°C) Liposomal delivery, model membranes
PA-DO (Dioleoyl) C18:1, C18:1 <0 Low Tm (~−20°C) Fluid membrane simulations
Dipalmitoyl Hydroxyproline C16:0, C16:0 N/A N/A Cosmetic formulations (elastin protection)

Key Observations :

  • Saturation Impact : Fully saturated acyl chains (e.g., PA-DP, PC-DP) increase Tm, favoring rigid, ordered bilayers. Unsaturated analogs (e.g., PA-DO) enhance fluidity .
  • Headgroup Influence : Charged headgroups (PA-DP) promote electrostatic interactions with cations (e.g., Ca²⁺) or proteins, unlike zwitterionic PC-DP .

Sodium Salt vs. Free Acid Form

The disodium salt of PA-DP (e.g., C₃₅H₆₇Na₂O₈P, MW 692.85) exhibits higher solubility in aqueous media due to ionization, whereas the free acid form requires organic solvents for solubilization . This distinction is critical in experimental design: the sodium salt is preferred for cell-based assays, while the free acid is used in organic-phase syntheses .

Research Findings and Functional Divergence

  • Membrane Dynamics : PA-DP’s negative charge facilitates recruitment of signaling proteins (e.g., mTOR) to membrane microdomains, a property absent in PC-DP or PE-DP .
  • Industrial Use : PA-DP derivatives (e.g., sodium salts) are employed in cosmetics for emulsification, contrasting with dipalmitoyl hydroxyproline, which serves as an elastin protector .
  • Analytical Challenges: PA-DP’s low natural abundance necessitates synthetic preparation, unlike abundant phospholipids like PC-DP, which can be extracted directly using chloroform-methanol methods .

Biological Activity

L-A-Phosphatidic acid (PA), particularly in its dipalmitoyl form, is a bioactive phospholipid that plays significant roles in various biological processes. This article explores its biological activity, mechanisms of action, and implications in health and disease, supported by recent research findings and case studies.

Overview of Phosphatidic Acid

Phosphatidic acid is a key intermediate in the biosynthesis of membrane phospholipids and serves as a crucial lipid second messenger. It is synthesized through several pathways, including the action of phospholipase D (PLD), diacylglycerol kinase (DGK), and lysophosphatidic acid acyltransferase (LPAAT) . PA influences cell growth, differentiation, and survival by modulating various signaling pathways, notably those involving the mammalian target of rapamycin (mTOR) and protein kinases such as Akt and ERK .

1. Cell Proliferation

Research indicates that PA stimulates myoblast proliferation through the activation of the PI3-K/Akt and MEK/ERK signaling pathways. In a study using C2C12 myoblasts, PA promoted DNA synthesis and cell division in a concentration-dependent manner, with optimal effects observed at 15 µM after 16 hours . The stimulation of these pathways was inhibited by pertussis toxin, suggesting the involvement of Gi protein-coupled receptors in mediating these effects .

2. Cell Migration

PA also enhances cell migration, particularly in immune cells like monocytes. The rapid actin polymerization induced by PA leads to increased migration rates, which are crucial during inflammatory responses . This effect underscores PA's role as a signaling molecule that can influence cellular dynamics in response to external stimuli.

3. Cancer Biology

Elevated levels of PA have been associated with various cancers. The activation of mTOR by PA is particularly significant since mTOR integrates signals from growth factors and nutrients to regulate cell growth and metabolism . Studies have shown that cancer cells often exhibit increased expression of enzymes responsible for PA synthesis, highlighting its potential as a therapeutic target.

Case Study 1: Myoblast Proliferation

A detailed investigation into C2C12 myoblasts demonstrated that treatment with PA led to significant increases in cell proliferation. The study measured DNA synthesis using radiolabeled nucleotides and found that PA's effects were mediated through specific signaling pathways. This research suggests potential applications for PA in muscle regeneration therapies .

Case Study 2: Cancer Treatment

In lipid-based drug delivery systems, PA has been explored for its ability to enhance the efficacy of chemotherapeutic agents. For instance, liposomal formulations containing PA have shown improved drug accumulation in tumor tissues compared to conventional formulations, leading to enhanced therapeutic outcomes in preclinical models . This highlights the utility of PA in improving drug delivery systems for cancer therapy.

Data Tables

The following table summarizes key findings related to the biological activity of L-A-Phosphatidic Acid:

Biological Activity Mechanism Reference
Cell ProliferationActivation of PI3-K/Akt and MEK/ERK pathways
Cell MigrationInduction of actin polymerization
Regulation of mTORIntegration of nutrient and growth factor signals
Enhanced Drug DeliveryImproved accumulation in tumor tissues

Q & A

Basic Research Questions

Q. What are the optimal methods for extracting L-α-phosphatidic acid, dipalmitoyl (free acid) from biological samples while minimizing lipid degradation?

  • Methodological Answer : Use the Bligh-Dyer lipid extraction protocol, which homogenizes tissues in a chloroform-methanol-water system (1:2:0.8 v/v) to isolate lipids efficiently. This method minimizes hydrolysis and oxidation due to its rapidity and use of low-temperature conditions . For phospholipid-specific extraction, combine this with solid-phase extraction (SPE) using silica-based columns to separate phosphatidic acids from neutral lipids .

Q. How can researchers quantify L-α-phosphatidic acid, dipalmitoyl (free acid) in complex lipid mixtures with high specificity?

  • Methodological Answer : Employ liquid chromatography-mass spectrometry (LC-MS) with reverse-phase C18 columns and negative-ion mode electrospray ionization (ESI). Use internal standards like deuterated dipalmitoyl phosphatidic acid to correct for matrix effects. Validate the method using calibration curves with known concentrations to ensure linearity (R² > 0.99) and limit of detection (LOD) below 0.1 ng/μL .

Advanced Research Questions

Q. What experimental approaches are recommended to study the interaction of L-α-phosphatidic acid, dipalmitoyl (free acid) with lipid bilayers in ion channel modulation?

  • Methodological Answer : Use planar lipid bilayer electrophysiology to measure ion conductivity changes. Prepare asymmetric bilayers with dipalmitoyl phosphatidic acid in the inner leaflet and phosphatidylcholine in the outer leaflet. Apply voltage-clamp techniques to monitor conductance shifts, and validate results with atomic force microscopy (AFM) to confirm structural rearrangements . For thermodynamic profiling, combine isothermal titration calorimetry (ITC) with molecular dynamics simulations .

Q. How can researchers address contradictions in reported thermodynamic data (e.g., phase transition temperatures) for dipalmitoyl phosphatidic acid in different experimental models?

  • Methodological Answer : Standardize experimental conditions (e.g., hydration levels, pH, and ionic strength) across studies, as these factors significantly alter phase behavior. Use differential scanning calorimetry (DSC) with high-purity lipid samples (>99%) and cross-validate results using small-angle X-ray scattering (SAXS). Discrepancies may arise from trace impurities; implement HPLC purification and gas chromatography (GC) to verify fatty acid composition .

Q. What strategies are effective for distinguishing free acid forms of dipalmitoyl phosphatidic acid from their salt derivatives in analytical workflows?

  • Methodological Answer : Utilize 31P NMR spectroscopy to detect chemical shifts specific to the free acid form (δ ≈ -0.5 ppm) versus salt forms (δ ≈ -1.2 ppm). Combine this with ion-exchange chromatography using DEAE-cellulose columns, where free acids elute at lower ionic strengths compared to salt derivatives. Confirm results with tandem MS (MS/MS) fragmentation patterns targeting the phosphate headgroup .

Data Contradiction and Reproducibility

Q. How should researchers resolve inconsistencies in lipidomic datasets when dipalmitoyl phosphatidic acid is reported at variable abundances across studies?

  • Methodological Answer : Apply multivariate analysis (e.g., PCA or PLS-DA) to identify batch effects or confounding variables like extraction solvent ratios or ionization suppression in MS. Use pooled quality control (QC) samples injected at regular intervals during LC-MS runs to normalize inter-run variability. Report data following the Lipidomics Standards Initiative (LSI) guidelines .

Q. What quality control measures are critical for ensuring reproducibility in synthetic dipalmitoyl phosphatidic acid preparation?

  • Methodological Answer : Monitor reaction progress using thin-layer chromatography (TLC) with a mobile phase of chloroform:methanol:acetic acid (65:25:10). Characterize final products via high-resolution mass spectrometry (HRMS) and FT-IR to confirm esterification and absence of residual palmitic acid. Purity thresholds should exceed 98% as verified by evaporative light scattering detection (ELSD) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2-Dipalmitoyl-sn-glycerol 3-phosphate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1,2-Dipalmitoyl-sn-glycerol 3-phosphate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.